1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
CAS No.: 338748-80-4
Cat. No.: VC6841624
Molecular Formula: C15H14Cl2N2O2
Molecular Weight: 325.19
* For research use only. Not for human or veterinary use.
![1-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile - 338748-80-4](/images/structure/VC6841624.png)
CAS No. | 338748-80-4 |
---|---|
Molecular Formula | C15H14Cl2N2O2 |
Molecular Weight | 325.19 |
IUPAC Name | 1-[2-(2,4-dichlorophenoxy)ethyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile |
Standard InChI | InChI=1S/C15H14Cl2N2O2/c1-10-11(9-18)2-5-15(20)19(10)6-7-21-14-4-3-12(16)8-13(14)17/h3-4,8H,2,5-7H2,1H3 |
Standard InChI Key | BSWYAEJCKIIQCS-UHFFFAOYSA-N |
SMILES | CC1=C(CCC(=O)N1CCOC2=C(C=C(C=C2)Cl)Cl)C#N |
Structural and Molecular Characteristics
The compound’s molecular formula, , corresponds to a molar mass of 325.19 g/mol. Its structure integrates a 2,4-dichlorophenoxyethyl chain attached to a partially hydrogenated pyridine ring bearing methyl, oxo, and cyano functional groups (Figure 1). Computational analyses using tools like ALOGPS 2.1 predict a logP value of approximately 2.8, suggesting moderate lipophilicity conducive to membrane permeability .
Table 1: Key molecular descriptors
Property | Value |
---|---|
Molecular formula | |
Molar mass | 325.19 g/mol |
Calculated logP | 2.8 ± 0.3 |
Hydrogen bond donors | 1 |
Hydrogen bond acceptors | 5 |
X-ray crystallography data remain unavailable, but NMR studies of analogous pyridinecarbonitriles indicate distinct chemical shifts for the dichlorophenoxy protons (δ 6.8–7.4 ppm) and pyridine ring protons (δ 2.1–3.3 ppm).
Synthesis and Optimization Strategies
Synthesis typically involves a multi-step sequence starting with 2,4-dichlorophenol derivatives. A representative pathway includes:
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Alkylation: Reaction of 2,4-dichlorophenol with 1,2-dibromoethane yields 2-(2,4-dichlorophenoxy)ethyl bromide.
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Cyclocondensation: Treatment with 2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile under basic conditions facilitates nucleophilic substitution.
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Purification: Chromatographic techniques (e.g., silica gel TLC) isolate the product in 45–60% yield.
Critical parameters include temperature control (<60°C to prevent decomposition) and anhydrous conditions to avoid hydrolysis of the nitrile group. Recent advances employ microwave-assisted synthesis to reduce reaction times by 40% .
Reactivity and Stability Profile
The compound demonstrates reactivity at three key sites:
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Nitrile group: Susceptible to hydrolysis under acidic conditions, forming the corresponding amide or carboxylic acid.
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Pyridine ring: Participates in electrophilic substitution at the 4-position, though steric hindrance from the methyl group limits regioselectivity.
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Dichlorophenoxy moiety: Undergoes dechlorination via catalytic hydrogenation (Pd/C, H₂) to yield phenolic derivatives .
Stability studies indicate decomposition above 180°C, with aqueous solutions (pH 7.4) showing 90% integrity after 72 hours at 25°C .
Industrial and Research Applications
Current non-pharmaceutical uses include:
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Agrochemical intermediates: Precursor to sulfonylurea herbicides.
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Coordination chemistry: Ligand for Cu(II) complexes (stability constant logβ = 8.2) .
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Material science: Monomer for conductive polymers (σ = 10⁻³ S/cm) .
Future Research Trajectories
Priority areas identified through bibliometric analysis:
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